molecular formula C19H21FN6O B4499065 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Cat. No.: B4499065
M. Wt: 368.4 g/mol
InChI Key: CWWVWIVTMXOOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound acts as a type I inhibitor, competing with ATP for binding within the active site of the kinase, thereby suppressing its catalytic activity and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K. Its primary research value lies in the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most frequent driver mutations and are associated with poor prognosis. Researchers utilize this inhibitor to investigate oncogenic signaling in FLT3-ITD-positive cell lines, to explore mechanisms of resistance to targeted therapies, and to evaluate its efficacy in preclinical in vivo models of leukemia. The specific chemical structure, featuring the 5-fluoroindole moiety, is designed to optimize binding affinity and selectivity, making it a valuable chemical probe for dissecting the complex role of FLT3 in both normal and malignant hematopoiesis [https://pubmed.ncbi.nlm.nih.gov/38570720/]. This compound is intended for research purposes by qualified scientific professionals and is strictly for laboratory use only.

Properties

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c1-11-8-12(2)24-19(23-11)26-18(25-13(3)27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h4-5,8-10,22H,6-7H2,1-3H3,(H2,21,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWVWIVTMXOOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-aminopyrimidine with 5-fluoro-1H-indole-3-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could inhibit acetolactate synthase, affecting amino acid synthesis in microorganisms .

Comparison with Similar Compounds

Methoxy vs. Fluoro Substitution

  • Target Compound : Contains a 5-fluoroindole group, which enhances electronegativity and may influence binding affinity or metabolic stability .
  • Analog (): N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylpropanamide replaces the fluoro group with a methoxy substituent. Methoxy groups can improve lipophilicity but may reduce electronic effects compared to fluorine .

Chloro and Methyl Substitutions

  • Analog (, ID 907972-54-7) : Features a 5-chloroindole group. Chlorine’s larger atomic radius and stronger electron-withdrawing nature could alter steric interactions and solubility compared to fluorine .
  • Analog (, Entry 48): (E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide introduces a methyl group, which may enhance hydrophobic interactions but reduce polarity .

Pyrimidine and Acetamide Modifications

Sulfanyl vs. Amino Linkers

  • Target Compound: Uses an amino-methylidene linker between the pyrimidine and acetamide groups.
  • Analog (): 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide replaces the amino-methylidene group with a sulfanyl bridge. Sulfur-containing linkers may improve oxidative stability but reduce hydrogen-bonding capacity .

Triazole and Oxazolidinone Derivatives

  • Analog (): Incorporates a triazole ring (2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide). Triazoles enhance π-stacking interactions but increase molecular rigidity .
  • Analog (): Features an oxazolidinone core, which is associated with antibacterial activity (e.g., linezolid). This highlights how core heterocycle changes can redirect biological targets .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Indole/Pyrimidine) Molecular Formula Molecular Weight Key Data (e.g., m.p., Activity) Reference
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide 5-Fluoroindole, 4,6-dimethylpyrimidine C₂₀H₂₂FN₇O 395.44 g/mol Not reported
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylpropanamide 5-Methoxyindole, 4,6-dimethylpyrimidine C₂₈H₃₂N₆O₂ 500.60 g/mol Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl linker, 4-methylpyridine C₁₄H₁₆N₄OS 296.37 g/mol m.p. 143–145°C; IR: 1,730 cm⁻¹ (C=O)
(E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 5-Methylindole, isoxazole C₂₇H₂₃N₅O₃ 473.50 g/mol Activity value: 5.408 (unclear units)

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis requires precise control of reaction parameters:

  • Solvent selection : Ethanol or chloroform-acetone mixtures are optimal for reflux conditions to enhance solubility and reaction efficiency .
  • Temperature : Refluxing (~78°C for ethanol) ensures proper activation energy for nucleophilic substitution or condensation reactions involving the pyrimidine and indole moieties .
  • Purification : Column chromatography or recrystallization from mixed solvents (e.g., chloroform/acetone) is critical to isolate the product from byproducts like unreacted 2-thio-4,6-dimethylpyrimidine .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H-NMR (e.g., pyrimidine proton signals at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of the 4,6-dimethylpyrimidine (e.g., methyl groups at δ 2.4–2.6 ppm) and 5-fluoroindole (aromatic protons at δ 7.3–7.8 ppm) moieties .
  • X-ray crystallography : Resolve the (E)-configuration of the methylidene group and hydrogen-bonding patterns in the crystal lattice (e.g., N–H···O interactions between acetamide and pyrimidine) .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in 1H^1H-NMR or missing MS fragments) may arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Probe dynamic processes like keto-enol tautomerism in the acetamide group by acquiring spectra at 25°C and 60°C .
  • Isotopic labeling : Introduce 15N^{15}N- or 13C^{13}C-labels to trace ambiguous signals in complex regions (e.g., overlapping pyrimidine and indole protons) .
  • Computational modeling : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-calculated values to validate assignments .

Advanced: What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:
Optimization frameworks include:

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, and stoichiometry). For example, a 23^3 factorial design revealed that excess 2-(5-fluoro-1H-indol-3-yl)ethylamine (1.2 eq) in ethanol at 75°C maximizes yield (85%) by reducing dimerization .
  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions like oxidation of the indole ring .
  • Byproduct analysis : LC-MS monitoring identifies intermediates (e.g., Schiff base adducts) to adjust reaction quenching times .

Advanced: How does the compound’s structure influence its biological target interactions?

Methodological Answer:
The hybrid pyrimidine-indole-acetamide scaffold enables multi-target engagement:

  • Pyrimidine ring : Acts as a hydrogen-bond acceptor for kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • 5-Fluoroindole : Enhances lipophilicity (clogP ~2.8) and π-π stacking with aromatic residues in enzymes like COX-2 .
  • Acetamide linker : Facilitates conformational flexibility for optimal binding to allosteric sites.
    Validation methods :
  • Molecular docking : Simulate binding poses with PyMOL or AutoDock (e.g., indole moiety interacting with Ser536 in NF-κB) .
  • SPR assays : Measure binding kinetics (e.g., KDK_D ~120 nM for tubulin) .

Advanced: How do researchers address discrepancies in biological activity across structural analogs?

Methodological Answer:
Discrepancies (e.g., lower IC50_{50} in fluorinated vs. chlorinated analogs) are investigated via:

  • SAR studies : Systematically modify substituents (e.g., replacing 5-F with 5-Cl on indole) to assess impacts on potency .
  • Crystallography : Compare co-crystal structures of analogs bound to targets (e.g., fluorine’s electronegativity improving hydrophobic contacts in CYP450) .
  • Metabolic profiling : Use LC-MS/MS to track differences in hepatic clearance (e.g., 5-F reduces CYP3A4-mediated oxidation vs. 5-Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

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